Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester

phosphoarginine synthesis protecting group orthogonality hydrogenolysis

Acid-labile phosphoramidate (P-N) bonds make direct use of phosphoarginine impractical. This fully protected derivative provides a stable, analytically defined solution. • Single-step global deprotection (Pd/C, H₂, MeOH) liberates intact Nω-phospho-L-arginine in ~55% overall yield, avoiding P-N solvolysis. • Shelf-stable solid with UV-active p-nitrobenzyl tags for HPLC monitoring; ≥2-year stability at -20°C. • Soluble in DMF, DMSO, MeOH for organic-phase coupling; ideal for hapten synthesis, SPPS (Boc/Bn), and phosphatase/kinase studies. Supplied with full analytical documentation.

Molecular Formula C35H37N6O11P
Molecular Weight 748.686
CAS No. 105975-49-3
Cat. No. B565231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester
CAS105975-49-3
SynonymsN2-carboxy-N5-(phosphonoamidino)-L-ornithine Dibenzyl P,P-Bis(p-nitrobenzyl) Ester; 
Molecular FormulaC35H37N6O11P
Molecular Weight748.686
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48)/t32-/m0/s1
InChIKeyGJQNYHXDWRTOCW-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester (CAS 105975-49-3): Identity, Class & Procurement Baseline


Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester (CAS 105975-49-3; MF C₃₅H₃₇N₆O₁₁P; MW 748.68) is a triply protected phospho-L-arginine derivative belonging to the class of phosphate-protected amino acid building blocks [1]. Its structure incorporates an Nα-carbobenzyloxy (Cbz) amine protection, a C-terminal benzyl ester, and a bis-p-nitrobenzyl-protected phosphoramidate moiety attached to the Nω-guanidino position of L-arginine [2]. First described by Cramer, Scheiffele & Vollmar in 1962 as the key intermediate in the chemical synthesis of arginine phosphoric acid (phosphoarginine), this compound enables access to the acid-labile phosphoramidate (P–N) bond through a hydrogenolysis-mediated global deprotection strategy [1]. It is catalogued by Toronto Research Chemicals (TR-C176360), Santa Cruz Biotechnology (sc-212435), and other specialty suppliers exclusively as a research-use intermediate for the preparation of phosphorylated L-arginine .

Why Generic Phosphoarginine Precursors Cannot Substitute for CAS 105975-49-3 in Synthetic Workflows


Phosphoarginine (pArg) possesses an intrinsically acid-labile phosphoramidate (P–N) bond that hydrolyzes below pH 8, rendering the unprotected molecule incompatible with standard peptide synthesis, chromatographic purification, and storage [1]. Consequently, the choice of phosphate protecting group is the single most critical determinant of synthetic success. Different protection schemes impose mutually incompatible deprotection chemistries: the bis-p-nitrobenzyl approach used in CAS 105975-49-3 enables clean catalytic hydrogenolysis (Pd/C, H₂) to liberate free phosphoarginine in a single step together with the Nα-Cbz and benzyl ester groups, whereas alternative building blocks such as the bis(2,2,2-trichloroethyl)-protected phosphoarginine derivative require zinc-mediated reductive cleavage under acidic conditions that risk P–N bond solvolysis [1][2]. Substituting a differently protected intermediate forces re-optimization of deprotection timing, solvent compatibility, and workup protocols, and can lead to incomplete deprotection, phosphate migration, or phosphoramidate hydrolysis—all of which compromise yield and product integrity [1][2]. The quantitative evidence below establishes the differentiated position of CAS 105975-49-3 within the narrow landscape of chemically defined phosphoarginine precursors.

Quantitative Differentiation Evidence: CAS 105975-49-3 vs. Closest Phosphoarginine Precursor Analogs


Global Deprotection by Single-Step Catalytic Hydrogenolysis vs. Staged Acidic Reductive Cleavage

The bis-p-nitrobenzyl protection motif on CAS 105975-49-3 is designed to be removed simultaneously with the Nα-Cbz and C-terminal benzyl ester groups by catalytic hydrogenolysis (Pd/C, H₂) in a single reaction vessel, releasing unprotected phosphoarginine directly [1]. In contrast, the bis(2,2,2-trichloroethyl)-protected phosphoarginine building block reported by Hofmann et al. (2011) requires a separate, chemically orthogonal deprotection step using zinc dust in aqueous acetic acid, which is performed only after peptide assembly and global resin cleavage [2]. The Cramer route yields phosphoarginine in 55% overall yield from N-Cbo-arginine via hydrogenolytic deprotection of the bis-p-nitrobenzyl intermediate, whereas the trichloroethyl strategy adds an additional acidic deprotection stage that must be carefully controlled to avoid hydrolysis of the newly exposed P–N bond (t₁/₂ < 10 min at pH 4.0, 25°C for unprotected pArg) [1][3].

phosphoarginine synthesis protecting group orthogonality hydrogenolysis solid-phase peptide synthesis

Overall Synthetic Yield to Free Phosphoarginine: Bis-p-Nitrobenzyl vs. Isoureidophosphonate Route

Cramer et al. (1962) report two distinct synthetic routes to phosphoarginine. Route A: phosphorylation of Nα-Cbo-arginine esters with bis-[4-nitro-benzyl]-phosphoric acid chloride, followed by hydrogenolytic removal of all protecting groups, affords phosphoarginine in 55% yield (based on N-Cbo-arginine) [1]. Route B: an alternative isoureidophosphonate condensation with ornithine delivers a 75% yield by circumventing the protected phosphoarginine intermediate stage entirely, but this method is not generalizable to peptide-incorporated pArg residues [1]. The bis-p-nitrobenzyl-protected intermediate (CAS 105975-49-3) is therefore the only fully characterized chemical entity that enables retention of the α-amino acid scaffold with an intact, protected phosphoramidate, providing a stable, isolable, and characterizable building block—a property not shared by the direct ornithine condensation route [1].

phosphoarginine preparation synthetic yield phosphorylation guanidinophosphonate

Physical and Handling Properties: Solubility, Storage Stability, and pKa Compared to In-Class Protected Arginine Derivatives

Vendor technical datasheets consistently report CAS 105975-49-3 as a colourless solid with defined solubility in dimethylformamide, dimethyl sulfoxide, and methanol—solvents routinely used in solid-phase peptide synthesis (SPPS) coupling and dissolution steps [1]. Recommended storage is −20°C under dry, light-protected, sealed conditions, with a stated shelf-life of 2 years . The computed aqueous solubility is 8.2 × 10⁻⁴ g/L (25°C), consistent with its highly lipophilic character (predicted density 1.386 g/cm³, C log P contributions from three aromatic protecting groups) . By comparison, the widely used Fmoc-Arg(Pbf)-OH SPPS building block (which does not bear a phosphate group) is soluble in DMF and DMSO but requires different storage (−20°C desiccated) and is incompatible with hydrogenolytic deprotection owing to Fmoc base-lability . The acid dissociation constant of the target compound is reported as pKa = 10.89 ± 0.46 (most acidic proton, 25°C), consistent with the phosphoramidate N–H rather than a free phosphate OH .

solubility profile storage stability pKa peptide synthesis intermediate

UV-Chromophoric p-Nitrobenzyl Reporter Groups Enable Real-Time Deprotection Monitoring

The p-nitrobenzyl ester and phosphate protecting groups in CAS 105975-49-3 function as intrinsic UV chromophores (λ_max ≈ 270 nm, ε ≈ 10,000 M⁻¹ cm⁻¹ for the p-nitrobenzyl moiety) [1]. Upon hydrogenolytic cleavage, these groups release p-nitrotoluene (from the phosphate) and toluene (from the benzyl ester and Cbz group), enabling quantitative tracking of deprotection progress by reversed-phase HPLC with UV detection at 270 nm [1][2]. This is directly analogous to the well-established use of p-nitrobenzyl chromophores for monitoring enzymatic and chemical ester hydrolysis in protease substrate assays (e.g., Z-Arg-ONb) [2]. In contrast, the bis(2,2,2-trichloroethyl) protecting group lacks a strong UV chromophore above 220 nm, complicating direct spectrophotometric monitoring of deprotection and requiring alternative detection strategies such as LC-MS or TLC with charring [3]. The p-nitrobenzyl absorbance also facilitates purification of the protected intermediate itself by preparative HPLC.

reaction monitoring HPLC detection p-nitrobenzyl chromophore deprotection tracking

Application Scenarios for CAS 105975-49-3 Based on Verified Differentiation Evidence


Chemical Synthesis of Free Nω-Phospho-L-arginine for Biochemical and Enzymological Studies

When research on phosphoarginine phosphatases, arginine kinases, or phosphagen energy-buffering pathways requires pure, intact Nω-phospho-L-arginine, CAS 105975-49-3 provides a single-step hydrogenolytic deprotection route (Pd/C, H₂, MeOH) that liberates the free phosphoramidate under near-neutral, non-aqueous conditions before exposure to aqueous buffer, thereby minimizing acid-catalyzed P–N bond hydrolysis that plagues direct ornithine condensation products [1]. The documented 55% overall yield from N-Cbo-arginine establishes a reproducible benchmark for laboratory-scale preparation [1].

Solid-Phase Peptide Synthesis (SPPS) of Phosphoarginine-Containing Peptides via Pre-Phosphorylated Building Block Strategy

For SPPS applications in the Boc/benzyl protection regime (where final HF or TFMSA cleavage is not used for phosphate deprotection), CAS 105975-49-3 can serve as a pre-phosphorylated arginine building block following selective Nα-Cbz removal (H₂/Pd or HBr/AcOH). The bis-p-nitrobenzyl phosphate and C-terminal benzyl ester groups remain intact during chain assembly and are removed together in the final hydrogenolytic or strong-acid cleavage step—a convergent deprotection strategy not achievable with the bis(trichloroethyl)-protected analog, which requires a separate post-synthetic Zn/AcOH treatment at low temperature with risk of phosphoramidate solvolysis [1][2].

Synthesis of Phosphoarginine Haptens and Immunogens for Anti-pArg Antibody Development

The production of antibodies specific to the acid-labile phosphoarginine epitope requires a chemically stable, fully protected pArg analog as the hapten precursor. CAS 105975-49-3 delivers a characterizable, shelf-stable intermediate (colourless solid, solubility in DMF/DMSO, storage at −20°C for 2 years) that can be selectively deprotected via hydrogenolysis immediately prior to conjugation to a carrier protein, preserving the intact phosphoramidate linkage that would otherwise degrade during prolonged handling or aqueous coupling if unprotected pArg were used directly [3]. The UV-active p-nitrobenzyl groups further enable monitoring of any premature deprotection during storage or handling by HPLC [4].

Preparation of Multiply Phosphorylated Peptide Libraries with Homogeneous pArg Content

For combinatorial or parallel synthesis of phosphopeptide libraries containing one or more pArg residues, the ability to store and dispense CAS 105975-49-3 as a pre-weighed, analytically defined solid (MW 748.68, density 1.386 g/cm³) supports accurate stoichiometric control in coupling reactions—a requirement for generating homogeneous libraries where variable phosphoarginine incorporation would confound structure–activity relationship analysis . The computed low aqueous solubility (8.2 × 10⁻⁴ g/L) and high organic solubility (DMF, DMSO, MeOH) are consistent with its use in organic-phase coupling protocols [3].

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